molecular formula C20H14 B1377747 2,2'-Binaphthyl-D14 CAS No. 210487-05-1

2,2'-Binaphthyl-D14

Cat. No.: B1377747
CAS No.: 210487-05-1
M. Wt: 268.4 g/mol
InChI Key: MSBVBOUOMVTWKE-WZAAGXFHSA-N
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Description

2,2’-Binaphthyl-D14: is a deuterium-labeled derivative of 2,2’-binaphthyl. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, replacing the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties, which include enhanced stability and altered pharmacokinetic profiles. The molecular formula of 2,2’-Binaphthyl-D14 is C20D14, and it has a molecular weight of 268.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthyl-D14 typically involves the deuteration of 2,2’-binaphthyl. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of 2,2’-Binaphthyl-D14 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthyl-D14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Binaphthyl-D14 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,2’-Binaphthyl-D14 is primarily related to its role as a chiral ligand in catalytic processes. The deuterium atoms in the molecule can influence the reaction pathways and outcomes by altering the kinetic isotope effects. This can lead to changes in the rate of reaction and the selectivity of the products formed. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Binaphthyl: The non-deuterated parent compound.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl oxide: Another derivative used in enantioselective catalysis.

Uniqueness

2,2’-Binaphthyl-D14 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying complex biochemical processes .

Properties

IUPAC Name

1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBVBOUOMVTWKE-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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